REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH3:15])[CH:9]=1)([CH3:7])[CH3:6])C.[OH-].[Na+]>CCO>[CH3:15][O:14][C:10]1[CH:9]=[C:8]([C:5]([CH3:7])([CH3:6])[C:4]([OH:16])=[O:3])[CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
20.95 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)C1=CC(=CC=C1)OC)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 70° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
Most of EtOH was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with AcOEt
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was then extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |